6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate
Description
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate is a useful research compound. Its molecular formula is C12H16F3N3O6 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMDPLRKTYUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-11-7 | |
Record name | Hexanoic acid, 6-[(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)amino]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate in the context of cancer research?
A1: The research abstract suggests that this compound has shown potential as an inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. [] Overexpression of HER2 is known to play a significant role in the development and progression of various cancers, particularly breast and ovarian cancers. [] Therefore, inhibiting HER2 is a promising strategy for anticancer therapy. The study used molecular docking analysis, a computational method, to predict the binding affinity and potential inhibitory activity of the compound against HER2. [] While promising, these are preliminary findings, and further experimental validation is needed to confirm its efficacy and safety.
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